Ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate
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Overview
Description
Ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate typically involves the reaction of ethyl chloroacetate with 1-phenylpropan-2-ylcarbamoylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ester and amide functional groups allow for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-(1-phenylpropan-2-ylcarbamoylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-13(17)10-15-14(18)16-11(2)9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLSGBNUAFMRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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